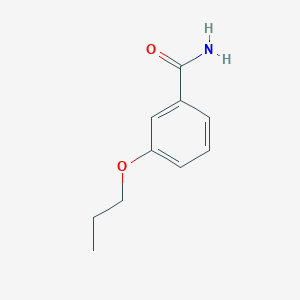
3-Propoxybenzamide
Description
3-Propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) substituted at the third position of the benzene ring. This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.
Propriétés
IUPAC Name |
3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBSBLJPTFJTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Bis-Benzamide Derivatives (14a–14d)
describes the synthesis of bis-benzamides with varying alkoxy substituents. Key findings include:
| Compound | Substituent (R) | Yield (%) | HPLC Purity (%) | Melting Point (°C) | Key Observations |
|---|---|---|---|---|---|
| 14a | Propoxy | 47 | 95 | Not reported | Linear chain optimizes synthesis yield |
| 14b | Isopropoxy | 37 | 97 | Not reported | Branched chain reduces yield |
| 14c | Butoxy | 48 | 95 | 247–248 | Longer chain increases melting point |
| 14d | Isobutoxy | 51 | 93 | 255–257 | Branching enhances thermal stability |
HDAC Inhibitors (1q, 1r, 1s, 1t)
highlights this compound derivatives as HDAC inhibitors with antimalarial activity:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Activity |
|---|---|---|---|---|
| 1q | Hydroxyamino-hexyloxy chain | 14 | 101 | Potent multi-stage antimalarial agent |
| 1r | Butyl | 20 | 119 | Moderate activity |
| 1s | Hexyloxy | 36 | 105 | Improved solubility |
| 1t | Furan-2-carboxamide | 32 | 113 | Lower efficacy |
- Pharmacological Insights: The hydroxyamino group in 1q is critical for HDAC inhibition, enabling chelation with zinc ions in the enzyme active site. Substitutions like hexyloxy (1s) improve solubility but reduce potency compared to 1q .
Oxadiazole Derivative (N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide)
provides data on a structurally distinct derivative featuring a 1,2,5-oxadiazol-3-yl moiety:
- Molecular Formula : C₁₉H₁₉N₃O₄ (MW: 353.37 g/mol).
- The methoxyphenyl group may improve bioavailability through lipophilicity modulation .
Key Research Findings and Trends
Substituent Effects: Alkoxy chain length and branching influence melting points and synthetic yields. Branched chains (e.g., isobutoxy) enhance thermal stability but complicate synthesis . Electrophilic groups (e.g., nitro, hydroxyamino) are critical for biological activity, enabling interactions with enzyme active sites .
Biological Activity: this compound derivatives with hydroxyamino groups (e.g., 1q) show promise as HDAC inhibitors, while nitro-containing bis-benzamides (14a–14d) require further pharmacological profiling .
Knowledge Gaps: Limited data on the oxadiazole derivative’s bioactivity () and the antimalarial mechanism of 14a–14d () highlight areas for future research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


